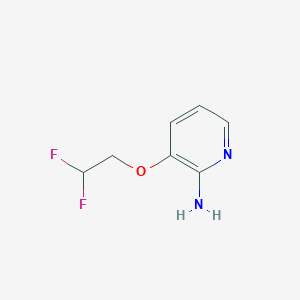
3-(2,2-Difluoroethoxy)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-(2,2-Difluoroethoxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2,2-difluoroethanol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,2-difluoroethanol is replaced by the amine group of 2-aminopyridine .
化学反应分析
3-(2,2-Difluoroethoxy)pyridin-2-amine can undergo various chemical reactions, including:
科学研究应用
3-(2,2-Difluoroethoxy)pyridin-2-amine has several applications in scientific research:
作用机制
The mechanism of action of 3-(2,2-Difluoroethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The presence of the 2,2-difluoroethoxy group enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
3-(2,2-Difluoroethoxy)pyridin-2-amine can be compared with other fluorinated pyridine derivatives, such as:
2-(2,2-Difluoroethoxy)pyridin-3-amine: This compound has a similar structure but differs in the position of the amine group on the pyridine ring.
3-(Benzyloxy)pyridin-2-amine: This compound has a benzyloxy group instead of a difluoroethoxy group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
生物活性
3-(2,2-Difluoroethoxy)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and herbicide development. This article explores its biological activity through various studies, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a difluoroethoxy group and an amine functional group. Its molecular structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. Research involving Burkholderia sp. MAK1 demonstrated the compound's ability to undergo bioconversion processes that enhance its efficacy against various microbial strains. The conversion rates of related pyridin-2-amines into hydroxylated products suggest potential applications in developing new antimicrobial agents .
Herbicidal Properties
This compound has been evaluated for its herbicidal activity. In a study by Alexandrino et al., it was noted that this compound functions effectively as a herbicide, particularly in rice cultivation. The compound's performance was assessed over a 21-day incubation period, showing promising results in inhibiting weed growth without adversely affecting the rice plants .
Study on Antimicrobial Efficacy
A study focused on the biotransformation of pyridine derivatives highlighted the effectiveness of this compound against certain bacterial strains. The research utilized mass spectrometry to track the conversion of the compound into more active metabolites, which exhibited enhanced antimicrobial activity compared to the parent compound .
Herbicide Efficacy in Rice Cultivation
In agricultural applications, the herbicidal activity of this compound was tested alongside other compounds. The findings revealed that this compound significantly reduced weed biomass while maintaining crop yield, showcasing its potential as a selective herbicide in rice fields .
Research Findings Summary Table
属性
IUPAC Name |
3-(2,2-difluoroethoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-6(9)4-12-5-2-1-3-11-7(5)10/h1-3,6H,4H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFZFHQLJXAEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













